N-(3-hydroxycyclohexyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-hydroxycyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the use of a superior and recoverable catalyst, low reaction times, and an eco-friendly process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . This method is commonly used in the pharmaceutical, paper, and plastic industries for the production of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ketocyclohexylbenzamide.
Reduction: Formation of N-(3-aminocyclohexyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Scientific Research Applications
N-(3-hydroxycyclohexyl)benzamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and proteins through hydrogen bonding and other interactions . These interactions can inhibit the activity of certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
N-(3-hydroxycyclohexyl)benzamide can be compared with other benzamide derivatives, such as:
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCFBWCQDHOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480734 | |
Record name | N-(3-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13941-94-1 | |
Record name | N-(3-hydroxycyclohexyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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